molecular formula C7H5ClF3NO B1587044 4-Chloro-2-(trifluoromethoxy)aniline CAS No. 175205-77-3

4-Chloro-2-(trifluoromethoxy)aniline

Cat. No. B1587044
M. Wt: 211.57 g/mol
InChI Key: UCFTYLMKCJPWBX-UHFFFAOYSA-N
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Description

“4-Chloro-2-(trifluoromethoxy)aniline” is a chemical compound with the molecular formula C7H5ClF3NO. It appears as a white to light yellow powder or lump . It is used as a building block in chemistry .


Physical And Chemical Properties Analysis

“4-Chloro-2-(trifluoromethoxy)aniline” is a solid at 20 degrees Celsius . It has a melting point of 33 degrees Celsius and a boiling point of 82 degrees Celsius at 15 mmHg . It should be stored under inert gas and is air sensitive .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Chloro-2-(trifluoromethoxy)aniline has been explored in various synthesis processes. Wen Zi-qiang (2007) describes its use in synthesizing 2-chloro-4-aminophenol, a precursor for further chemical reactions, highlighting its high yield and environmental friendliness (Wen Zi-qiang, 2007).
  • Ding Zhi-yuan (2011) reports an improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline, another important agrochemical intermediate, starting from 4-trifluoromethoxy aniline. The process is characterized by high yield and product purity (Ding Zhi-yuan, 2011).

Applications in Material Science

  • A study by B. Revathi et al. (2017) suggests the potential utility of various derivatives of 4-chloro-2-(trifluoromethoxy)aniline in Non-Linear Optical (NLO) materials. This research includes experimental and theoretical vibrational analysis, contributing to the understanding of substituent effects on molecular structure and spectra (B. Revathi et al., 2017).

Role in Insecticide Synthesis

  • Wen Zi-qiang (2008) discusses the synthesis of insecticide Novaluron using 4-Chloro-2-(trifluoromethoxy)aniline derivatives, indicating its significant role in developing agricultural chemicals (Wen Zi-qiang, 2008).

Non-linear Optical Behavior

  • M. Arivazhagan et al. (2012) conducted a detailed vibrational spectroscopic study of 4-chloro-2-(trifluoromethyl) aniline, revealing its potential microscopic non-linear optical behavior, which is crucial for the development of new materials (M. Arivazhagan et al., 2012).

Liquid Crystal Research

  • S. Miyajima et al. (1995) synthesized derivatives of 4-chloro-2-(trifluoromethoxy)aniline exhibiting stable smectic and nematic phases. Their research adds valuable information to the field of liquid crystals, particularly concerning the impact of the trifluoromethoxy group on mesogenic properties (S. Miyajima et al., 1995).

Safety And Hazards

“4-Chloro-2-(trifluoromethoxy)aniline” is considered hazardous. It causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

4-chloro-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFTYLMKCJPWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381804
Record name 4-chloro-2-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(trifluoromethoxy)aniline

CAS RN

175205-77-3
Record name 4-Chloro-2-(trifluoromethoxy)benzenamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-2-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-(trifluoromethoxy)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Dashti, JR Wedell, WM Westler, M Tonelli… - Analytical …, 2018 - ACS Publications
We have developed technology for producing accurate spectral fingerprints of small molecules through modeling of NMR spin system matrices to encapsulate their chemical shifts and …
Number of citations: 25 pubs.acs.org
G Mata, DH Miles, SL Drew, J Fournier… - Journal of Medicinal …, 2021 - ACS Publications
Phosphoinositide-3-kinase γ (PI3Kγ) is highly expressed in immune cells and promotes the production and migration of inflammatory mediators. The inhibition of PI3Kγ has been shown …
Number of citations: 7 pubs.acs.org

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